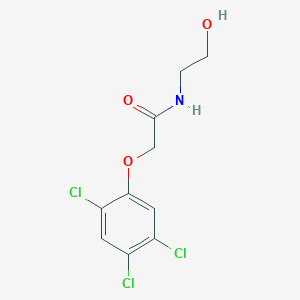

![molecular formula C12H11N3OS B1296723 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one CAS No. 384858-25-7](/img/structure/B1296723.png)

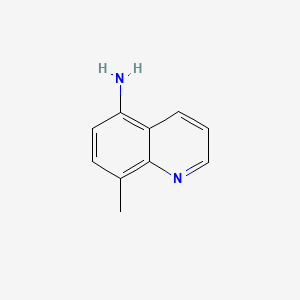

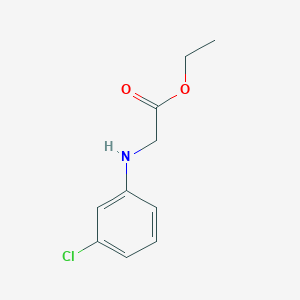

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . This process involves an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .Molecular Structure Analysis

The molecular formula of “5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one” is C12H11N3OS, and its molecular weight is 245.3 . The structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The compound “(2-(Thiophen-2-ylmethyl)phenyl)boronic acid” is a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates . Slightly higher temperatures are required for challenging starting materials .Aplicaciones Científicas De Investigación

Subheading DNA Minor Groove Binding and Fluorescent Staining

Hoechst 33258, a bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This compound and its analogues are extensively used as fluorescent DNA stains in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values via flow cytometry. They also serve as radioprotectors and topoisomerase inhibitors, marking their importance in drug design and as a model system for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).

Biological Activity and Carcinogenicity

Subheading Biological Activity and Potential Carcinogenicity of Thiophene Analogues

Thiophene analogues of certain carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds maintain their biological activity when an aromatic ring is replaced by an isosteric thiophene ring. While their in vitro activity profiles suggest potential carcinogenicity, doubts remain about their ability to cause tumors in vivo. This uncertainty underlines the importance of in vitro predictions for structurally new compounds' carcinogenic potential (Ashby et al., 1978).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.

Mode of Action

This interaction could lead to changes in the cell cycle regulation .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with the Serine/threonine-protein kinase Chk1. Potential effects could include alterations in cell cycle progression and responses to DNA damage .

Propiedades

IUPAC Name |

5-(thiophen-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-12-14-10-4-3-8(6-11(10)15-12)13-7-9-2-1-5-17-9/h1-6,13H,7H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRKTPVKHSGJLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340674 |

Source

|

| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one | |

CAS RN |

384858-25-7 |

Source

|

| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

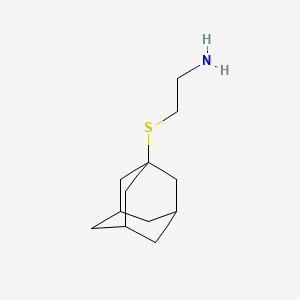

![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)